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Compound of Interest

Compound Name: 3,5-Dimethylpyridine-2-carbonitrile

Cat. No.: B185282 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-
Dimethylpyridine-2-carbonitrile (CAS No. 7584-09-0), a key heterocyclic aromatic compound

with applications in organic synthesis and medicinal chemistry. This document is intended for

researchers, scientists, and professionals in drug development, offering a centralized resource

for its structural characterization.

Molecular Structure and Properties
3,5-Dimethylpyridine-2-carbonitrile, with the chemical formula C₈H₈N₂, is a white to light

yellow crystalline solid.[1] Its structure consists of a pyridine ring substituted with two methyl

groups at positions 3 and 5, and a nitrile group at position 2. This arrangement of functional

groups makes it a versatile intermediate for the synthesis of more complex molecules.[1]

Property Value

Chemical Formula C₈H₈N₂

Molecular Weight 132.16 g/mol

CAS Number 7584-09-0

Appearance White to light yellow crystalline solid[1]
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Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization

of 3,5-Dimethylpyridine-2-carbonitrile. The following sections present the available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of public experimental data for this specific compound, predicted

data and data from closely related analogs are provided for reference. Experimental data for

the related compound 3,5-Dimethylpyridine is available and can offer insights into the expected

spectral features of the pyridine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3,5-Dimethylpyridine-2-carbonitrile is expected to show distinct

signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by

the electron-withdrawing nitrile group and the electron-donating methyl groups.

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic CH (H4) 7.5 - 7.8 s

Aromatic CH (H6) 8.3 - 8.5 s

Methyl CH₃ (at C3) 2.4 - 2.6 s

Methyl CH₃ (at C5) 2.3 - 2.5 s

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule. The nitrile carbon and the aromatic carbons will resonate at lower fields (higher

ppm values) compared to the methyl carbons.
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Carbon Predicted Chemical Shift (δ, ppm)

C2 130 - 135

C3 140 - 145

C4 135 - 140

C5 145 - 150

C6 150 - 155

CN 115 - 120

CH₃ (at C3) 18 - 22

CH₃ (at C5) 17 - 21

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,5-Dimethylpyridine-2-carbonitrile is expected to exhibit characteristic

absorption bands for the nitrile group and the aromatic ring.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C≡N stretch (nitrile) 2220 - 2240 Strong

C=C, C=N stretch (aromatic) 1550 - 1650 Medium to Strong

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (methyl) 2850 - 3000 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3,5-Dimethylpyridine-2-carbonitrile, the molecular ion peak [M]⁺ is

expected at an m/z value corresponding to its molecular weight (132.16).
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Ion Expected m/z

[M]⁺ 132

[M-CH₃]⁺ 117

[M-HCN]⁺ 105

Experimental Protocols
Standard experimental protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy
A sample of 3,5-Dimethylpyridine-2-carbonitrile (5-10 mg) would be dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be

recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would

be referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy
For a solid sample, the IR spectrum can be obtained using the KBr pellet method or as a thin

film. For the KBr method, a small amount of the compound is ground with dry potassium

bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a

volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the

solvent is allowed to evaporate. The spectrum is then recorded using a Fourier Transform

Infrared (FTIR) spectrometer.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI)

being common for this type of molecule. The sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for pure samples, where it is ionized and fragmented.

The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 3,5-Dimethylpyridine-2-carbonitrile.
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Caption: Workflow for the spectroscopic analysis of 3,5-Dimethylpyridine-2-carbonitrile.

This guide serves as a foundational reference for the spectroscopic properties of 3,5-
Dimethylpyridine-2-carbonitrile. Further experimental work is encouraged to confirm the

predicted data and expand the understanding of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b185282#spectroscopic-data-nmr-ir-ms-of-3-5-
dimethylpyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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